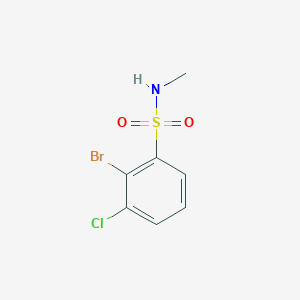
2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-3-chloro-N-methylbenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid, followed by the introduction of the amine group using methylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the aromatic compound is treated with chlorosulfonic acid under controlled conditions. The subsequent introduction of the methylamine group can be carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophilic substitution reactions to specific positions on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used in the presence of catalysts such as iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides.
Scientific Research Applications
2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-4-methylbenzene-1-sulfonamide
- 2-Bromo-3-chloro-N-ethylbenzene-1-sulfonamide
- 2-Bromo-3-chloro-N-methylbenzene-1-sulfonic acid
Uniqueness
2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C7H7BrClNO2S |
|---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
2-bromo-3-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
InChI Key |
DODYJHZACYXKJY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B13335060.png)
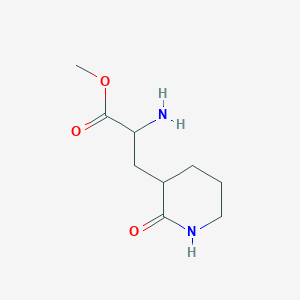
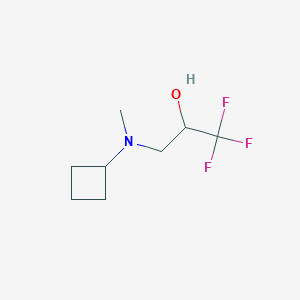
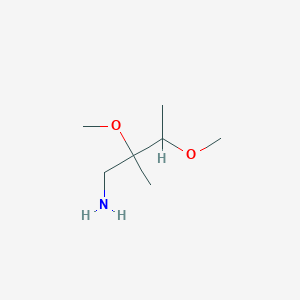
![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
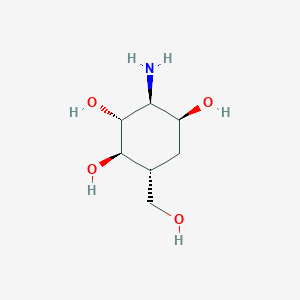
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
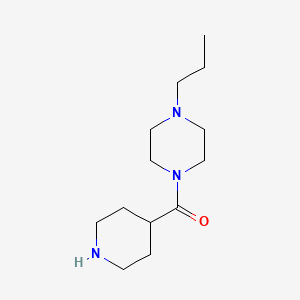
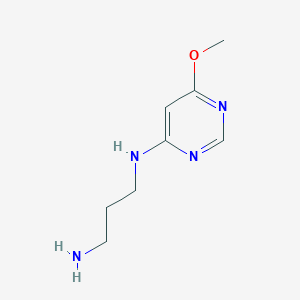
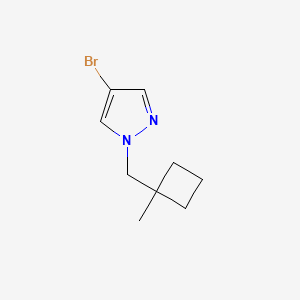
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
![7-Propanoylspiro[4.5]decan-6-one](/img/structure/B13335147.png)

